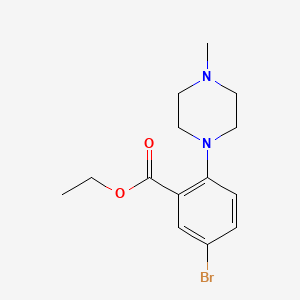

Ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate

Description

Ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate (CAS: 1131587-82-0) is a benzoate ester derivative with a bromine substituent at position 5 of the aromatic ring and a 4-methylpiperazine moiety at position 2. Its molecular formula is C₁₄H₁₉BrN₂O₂, with a molar mass of 327.22 g/mol . The compound’s structure combines a lipophilic bromoaromatic core with a polar piperazine group, influencing its physicochemical properties, including solubility and metabolic stability. While specific data on melting/boiling points are unavailable, its calculated logP of 2.38 suggests moderate lipophilicity .

The 4-methylpiperazine group is a common pharmacophore in medicinal chemistry, enhancing solubility and binding affinity in drug candidates .

Properties

CAS No. |

1131587-82-0 |

|---|---|

Molecular Formula |

C14H19BrN2O2 |

Molecular Weight |

327.22 g/mol |

IUPAC Name |

ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate |

InChI |

InChI=1S/C14H19BrN2O2/c1-3-19-14(18)12-10-11(15)4-5-13(12)17-8-6-16(2)7-9-17/h4-5,10H,3,6-9H2,1-2H3 |

InChI Key |

ZBWPRZUAVQMTTA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)Br)N2CCN(CC2)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The predominant synthetic approach to this compound involves the nucleophilic substitution of ethyl 5-bromobenzoate with 4-methylpiperazine. This reaction leverages the nucleophilicity of the piperazine nitrogen to displace a suitable leaving group on the benzoate derivative, typically under controlled temperature and solvent conditions.

Detailed Synthetic Procedure

Reaction Mechanism Insights

The mechanism involves the lone pair on the nitrogen of the 4-methylpiperazine attacking the electrophilic carbon at the 2-position of the ethyl 5-bromobenzoate, displacing a leaving group (often a bromide or other halide if a precursor is halogenated at that position). The reaction proceeds via nucleophilic aromatic substitution facilitated by the electron-withdrawing ester and bromine substituents that activate the aromatic ring towards nucleophilic attack.

Alternative Synthetic Routes and Variations

Use of Potassium Carbonate in N,N-Dimethylformamide (DMF): A sealed tube reaction at 120°C for 4 hours has been reported for related compounds, yielding high purity products with yields around 83%.

Solvent and Base Variations: Ethanol or tetrahydrofuran (THF) as solvents combined with sodium hydride or potassium carbonate as bases have been employed to optimize reaction rates and yields.

Temperature and Time Optimization: Reaction times vary from 4 to 24 hours, with temperatures ranging from room temperature to 120°C, depending on the solvent and base used.

Analytical Data and Research Outcomes

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^13C NMR are routinely used to confirm the structure, with characteristic chemical shifts for the aromatic protons, ester moiety, and piperazine ring protons.

Mass Spectrometry: Confirms molecular weight (~327.22 g/mol) consistent with the molecular formula C14H19BrN2O2.

X-ray Crystallography: Used occasionally to determine the exact three-dimensional structure and confirm substitution patterns on the benzoate ring.

Data Table Summarizing Key Physical and Spectroscopic Properties

| Property | Value/Range | Method/Notes |

|---|---|---|

| Molecular Formula | C14H19BrN2O2 | Calculated |

| Molecular Weight | 327.22 g/mol | Calculated |

| Melting Point | Not extensively documented | Requires further study |

| ^1H NMR Chemical Shifts | Aromatic protons: δ 7.0–8.0 ppm | Typical aromatic region |

| Piperazine protons: δ 2.5–3.5 ppm | Methyl group on piperazine at δ ~2.2 ppm | |

| Solubility | Moderate in organic solvents | Enhanced by piperazine moiety |

| Purity (post-chromatography) | >95% (by HPLC or NMR) | Dependent on purification method |

Summary of Research Outcomes

The synthesis of this compound is well-established via nucleophilic substitution of ethyl 5-bromobenzoate with 4-methylpiperazine.

Optimization of reaction conditions such as solvent choice, base, temperature, and reaction time significantly influences yield and purity.

The compound exhibits potential biological activities, including antitumor effects and neurotransmitter modulation, attributed to its structural features.

Analytical characterization confirms the successful synthesis and purity of the compound, with NMR and mass spectrometry being the primary tools.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The piperazine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Hydrogen peroxide in an aqueous medium.

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: Ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzyl alcohol.

Oxidation: N-oxide derivatives of the piperazine ring.

Scientific Research Applications

Ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme inhibition and receptor binding.

Medicine: As a potential lead compound for the development of new pharmaceuticals.

Industry: In the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperazine ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations at Position 2

Ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate belongs to a broader class of 5-bromo-substituted benzoate esters. Key analogs and their properties include:

Notes:

- The 4-methylpiperazinyl group in the target compound reduces logP compared to methyl/methoxy analogs, improving aqueous solubility while retaining membrane permeability.

- Morpholino derivatives (e.g., Ethyl 5-bromo-2-morpholinobenzoate) exhibit similar polarity but lack the tertiary amine in piperazine, affecting pH-dependent solubility .

Halogen Variations: Bromo vs. Iodo Derivatives

Replacing bromine with iodine alters electronic and steric properties:

Key Findings :

- Iodo analogs (e.g., Ethyl 5-iodo-2-(4-methylpiperazin-1-yl)benzoate) may exhibit slower metabolic degradation due to iodine’s lower electronegativity and larger size, making them candidates for imaging agents .

- Bromine’s intermediate electronegativity balances reactivity and stability, favoring synthetic versatility .

Ester Group Stability and Metabolism

Ethyl benzoate derivatives are susceptible to hydrolysis by carboxylesterases (CES). Comparative studies show:

- Ethyl benzoate is hydrolyzed faster than methyl benzoate due to steric hindrance differences .

- The 4-methylpiperazine group in the target compound may sterically shield the ester bond, slowing hydrolysis compared to simpler esters like ethyl 4-(dimethylamino)benzoate .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using 5-bromo-2-fluoro-nitrobenzene and 4-methylpiperazine under basic conditions (e.g., DIEA) to form 1-(4-bromo-2-nitrophenyl)-4-methylpiperazine . Subsequent reduction of the nitro group to an amine and coupling with ethyl benzoate derivatives via amide bond formation (using HATU/DIEA in DMF) yields the final product . Key factors include stoichiometric control of reagents (1:1.5 eq HATU) and purification via column chromatography (petroleum ether/ethyl acetate gradients). Yield optimization requires precise temperature control during substitution and reduction steps .

Q. How is the purity and structural integrity of this compound validated?

- Methodological Answer : Characterization involves:

- FTIR to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester) .

- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and piperazine integration. For example, the methyl group on piperazine appears as a singlet at ~2.3 ppm in ¹H NMR .

- X-ray crystallography (using SHELX software) for absolute configuration determination, particularly if the compound forms stable crystals .

Advanced Research Questions

Q. How do electronic effects of the 5-bromo and 4-methylpiperazine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom at position 5 acts as a directing group, enabling Suzuki-Miyaura coupling for further functionalization. However, the electron-donating 4-methylpiperazine group at position 2 reduces the electron density of the aromatic ring, potentially slowing down electrophilic substitution. Computational studies (DFT) are recommended to map charge distribution and predict regioselectivity . Experimental validation involves comparing reaction rates with analogs lacking the piperazine group.

Q. What strategies resolve contradictions in crystallographic data vs. spectroscopic predictions for this compound?

- Methodological Answer : Discrepancies between NMR-derived structures and X-ray data often arise from dynamic effects (e.g., piperazine ring puckering) or solvent interactions. To address this:

- Perform variable-temperature NMR to detect conformational flexibility .

- Use high-resolution crystallography (SHELXL) with twinning correction to refine ambiguous electron density regions .

- Compare Hirschfeld surface analysis (e.g., using CrystalExplorer) with DFT-optimized geometries to identify non-covalent interactions influencing packing .

Q. How can the compound’s bioactivity be systematically explored while minimizing off-target effects?

- Methodological Answer :

- Target Identification : Use affinity-based protein profiling (ABPP) with a clickable alkyne-tagged analog to map interactomes .

- SAR Studies : Synthesize derivatives (e.g., replacing bromine with iodine or modifying the piperazine methyl group) and assay against target enzymes (e.g., kinases) .

- ADME Profiling : Evaluate metabolic stability via liver microsome assays and plasma protein binding using equilibrium dialysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.